![molecular formula C25H33N5S B595916 Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]- CAS No. 1222966-34-8](/img/structure/B595916.png)
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- is a complex organosulfur compound. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, structurally similar to urea but with a sulfur atom replacing the oxygen atom. This specific derivative incorporates a cinchona alkaloid moiety and a pyrrolidinylmethyl group, making it a unique and versatile compound in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the compound , the synthetic route may involve the following steps:
Formation of Isothiocyanate Intermediate: This can be achieved by reacting a suitable amine with carbon disulfide (CS₂) and an oxidizing agent.
Reaction with Cinchona Alkaloid: The isothiocyanate intermediate is then reacted with a cinchona alkaloid derivative to form the desired thiourea compound.
Addition of Pyrrolidinylmethyl Group:
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure the quality of the final product.
化学反应分析
Types of Reactions
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce a variety of substituted thiourea derivatives.
科学研究应用
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and other enzymes.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of thiourea derivatives involves their ability to form strong hydrogen bonds and interact with various molecular targets. For example, as an enzyme inhibitor, thiourea derivatives can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The specific molecular targets and pathways depend on the particular application and the structure of the thiourea derivative.
相似化合物的比较
Thiourea derivatives are compared with other sulfur-containing compounds such as:
Urea: Structurally similar but with an oxygen atom instead of sulfur. Urea is less reactive in certain chemical reactions compared to thiourea.
Isothiourea: Another sulfur-containing compound with different tautomeric forms, offering distinct reactivity and applications.
Thiocarbamides: A broader class of compounds that includes thiourea and its derivatives, known for their diverse chemical and biological activities.
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- stands out due to its unique combination of a cinchona alkaloid moiety and a pyrrolidinylmethyl group, providing distinct advantages in chiral catalysis and biological activity.
属性
IUPAC Name |
1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVHRJTABIAB-QKIJQESPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
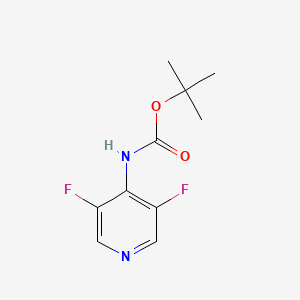
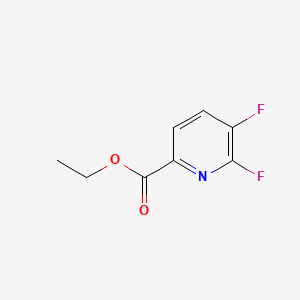
![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)
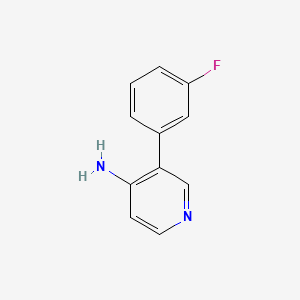
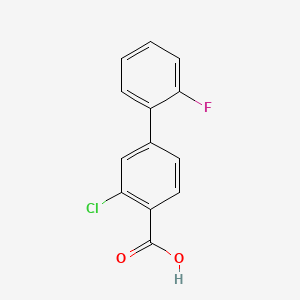
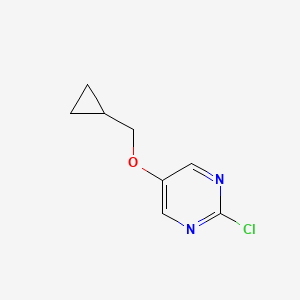

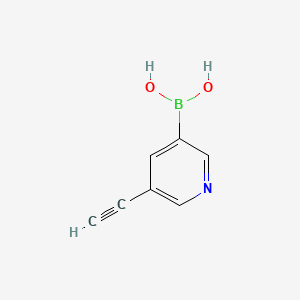
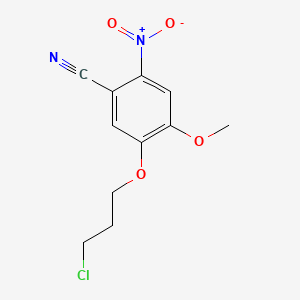
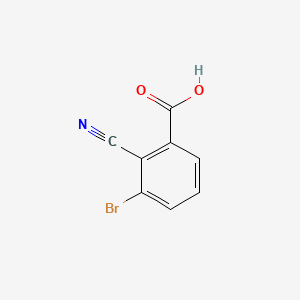
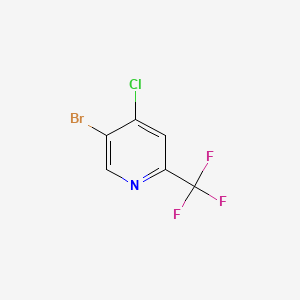
![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)
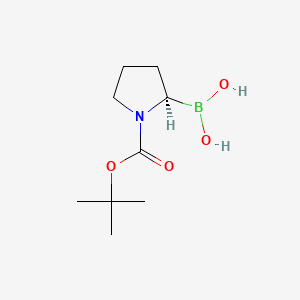
![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)
